

Spectroscopic Profile of 4,4'-Dimethoxydiphenylamine: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Dimethoxydiphenylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Dimethoxydiphenylamine**, a compound of significant interest in materials science and synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4,4'-Dimethoxydiphenylamine** in solution. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

^1H NMR Spectral Data

The proton NMR spectrum of **4,4'-Dimethoxydiphenylamine** exhibits characteristic signals for the aromatic and methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.75-7.10	s, br	-	4H	Ar-H
6.80	d	7.9 Hz	4H	Ar-H
3.77	s	-	6H	-OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
154.0	C-O
119.4	Ar-C
114.6	Ar-C
55.6	-OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz^[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy of **4,4'-Dimethoxydiphenylamine** reveals the presence of its key functional groups through their characteristic vibrational frequencies. The spectrum is available on the NIST Chemistry WebBook.^{[2][3]} While a detailed peak list is not provided in the database, the spectrum can be visually inspected for key absorptions.

Expected Characteristic IR Absorptions:

Wavenumber Range (cm ⁻¹)	Vibration	Functional Group
3300-3500	N-H Stretch	Secondary Amine
3000-3100	C-H Stretch	Aromatic
2850-2960	C-H Stretch	-OCH ₃
1500-1600	C=C Stretch	Aromatic Ring
1230-1270	Asymmetric C-O-C Stretch	Aryl Ether
1020-1040	Symmetric C-O-C Stretch	Aryl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of **4,4'-Dimethoxydiphenylamine** is available on the NIST Chemistry WebBook.^[4] The spectrum is characterized by strong absorption bands in the ultraviolet region, which are attributed to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.^[5]

λ_{max} (nm)	Solvent
~300-310	Not specified

Note: The precise λ_{max} can vary depending on the solvent used.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Weigh 5-25 mg of **4,4'-Dimethoxydiphenylamine** for ¹H NMR or 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

- Place a small amount of solid **4,4'-Dimethoxydiphenylamine** powder onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically perform a background subtraction.
 - Identify and label the significant absorption peaks in the spectrum.

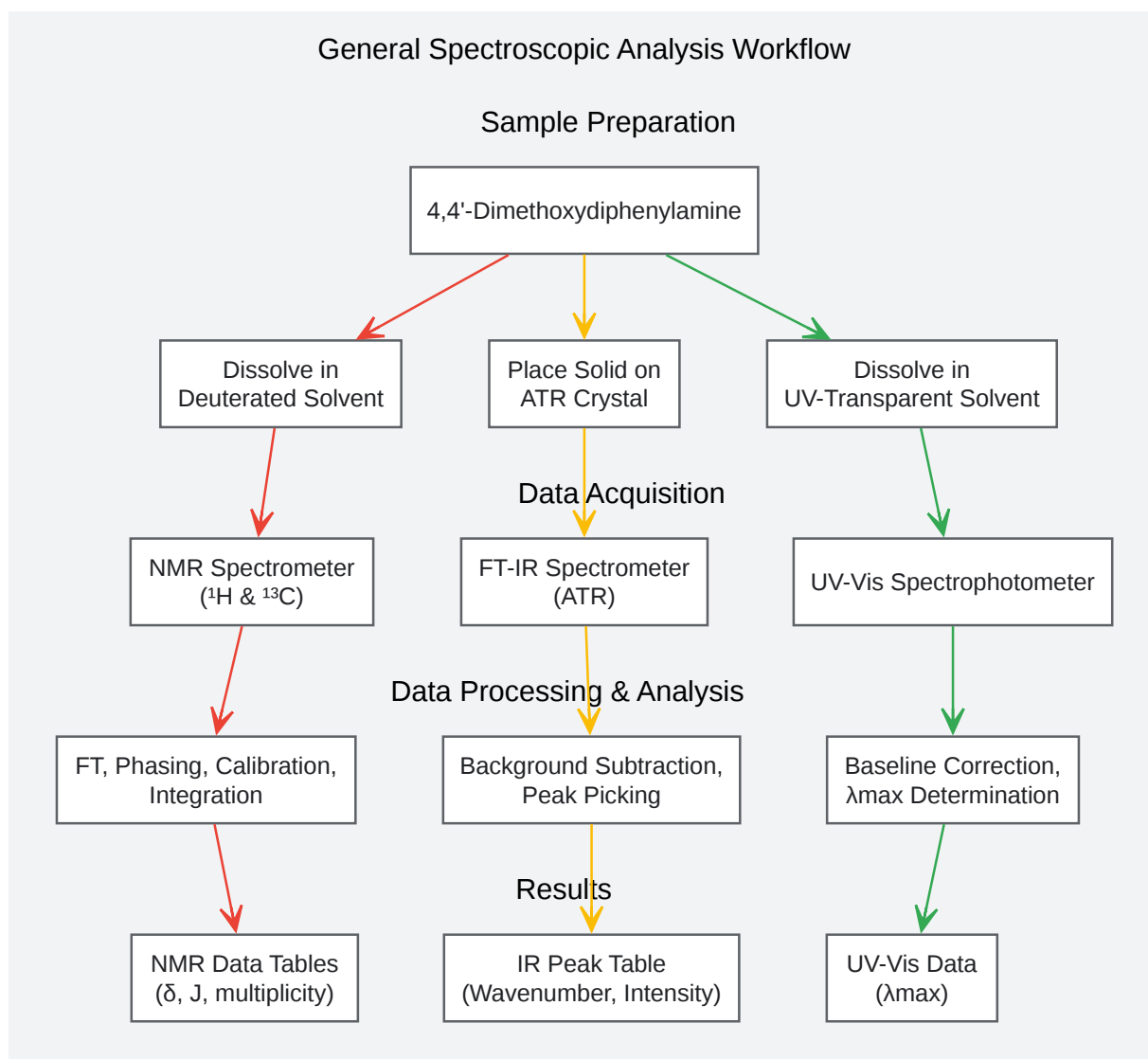
UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of **4,4'-Dimethoxydiphenylamine** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
 - Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrument Setup and Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.

- Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Processing:
 - The software will automatically subtract the baseline spectrum from the sample spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4,4'-Dimethoxydiphenylamine**.



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Caption: Workflow for spectroscopic analysis.

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